The following diagram illustrates the established signaling pathway through which tipepidine activates VTA dopamine neurons.
The core mechanism involves a series of specific electrophysiological events, supported by key experimental data:
The table below summarizes key quantitative findings from pivotal studies on tipepidine's mechanism.
| Parameter | Value / Finding | Experimental Context | Citation |
|---|---|---|---|
| IC₅₀ for I_DA(GIRK) inhibition | 7.0 μM | Voltage-clamp on dissociated rat VTA neurons | [1] |
| In vivo dose for VTA activation | 40 mg/kg (i.p.) | Increased c-Fos/TH+ cells in rat VTA | [1] |
| Key downstream effect | Increased dopamine in nucleus accumbens | Microdialysis in rats; without behavioral sensitization | [2] |
| Behavioral correlate | Antidepressant-like effect | Rodent forced swimming test | [2] |
To study GIRK channel inhibition, researchers typically use a combination of molecular biology and electrophysiology techniques. The following workflow outlines a standard protocol for investigating the effects of a compound like tipepidine on heterologously expressed GIRK channels.
The key steps and considerations for these experiments are:
Molecular Biology and Heterologous Expression
Whole-Cell Patch-Clamp Electrophysiology
Tipepidine Hibenzate is a non-opioid antitussive (cough suppressant) that has been used for over 50 years in Japan (marketed as Asverin). More recently, research has explored its potential for repurposing in central nervous system disorders [1] [2].
Its primary identified mechanism of action is the inhibition of G protein-coupled inwardly-rectifying potassium (GIRK) channels [1] [2]. This action is considered responsible for its investigated psychiatric effects.
The table below summarizes the core pharmacodynamic properties based on current research:
| Aspect | Description |
|---|---|
| Primary Molecular Target | G-protein-coupled inwardly rectifying potassium (GIRK) channels [1] [2] |
| Key downstream effect | Increased dopamine and norepinephrine levels in the nucleus accumbens and frontal cortex [1] [2] |
| Observed Preclinical/Clinical Effects | Non-opioid antitussive; investigational antidepressant-like effects (rodents); potential for ADHD treatment (human clinical trials) [1] [2] |
Clinical investigations have focused on repurposing tipepidine, particularly for Attention-Deficit/Hyperactivity Disorder (ADHD). A sustained-release formulation (TS-141) was developed to improve patient adherence over the short-acting original drug [2].
Based on the described mechanism of action, the following diagram illustrates the proposed signaling pathway through which tipepidine exerts its effects.
Tipepidine's Proposed CNS Activation Pathway
The diagram above outlines the proposed neuropharmacological pathway for tipepidine's investigational effects in the central nervous system [1] [2].
Clinical Development Workflow for TS-141
The following diagram summarizes the structure of the Phase II clinical trial that evaluated tipepidine (TS-141) for ADHD, highlighting key design elements.
This workflow captures the core elements of the clinical trial methodology used to evaluate tipepidine's potential new indication [2].
It is important to note that the pharmacodynamic data for tipepidine, especially concerning its new potential indications, is still evolving.
While not specific to tipepidine, recent research has identified a crucial transporter for citrate in the intestine. The table below summarizes the function and characteristics of this transporter.
| Transporter Name | Gene | Location in Intestine | Function | Key Characteristics |
|---|---|---|---|---|
| Solute Carrier Family 35 Member G1 | SLC35G1 | Basolateral membrane of enterocytes [1] | Exports citrate from intestinal cells into the bloodstream [1] | Highly sensitive to inhibition by extracellular chloride ions (IC50: 6.7 mM); may operate as a facilitative transporter or citrate/Cl- exchanger [1] |
This basolateral transporter works in concert with the well-known luminal absorber of citrate, NaDC1 (SLC13A2) [1]. For a drug like tipepidine citrate, these transporters could play a critical role in its systemic absorption after oral administration.
The following methodologies were used to characterize the SLC35G1 transporter and can be applied to study the absorption mechanisms of other compounds [1].
Uptake Assay in Transfected Cells
Kinetic and Inhibition Analysis
Transcellular Transport in Polarized Cells
Immunohistochemistry (IHC) and Gene Expression
The workflow for these experiments can be visualized as follows:
Experimental workflow for identifying and characterizing a solute carrier transporter
The table below summarizes the core identifiers and chemical properties of Tipepidine Citrate based on the search results [1] [2].
| Property | Description |
|---|---|
| CAS Number | 14698-07-8 [1] [2] |
| Molecular Formula | C21H25NO7S2 [1] [2] |
| Molar Mass | 467.55 g/mol [2] |
| Chemical Name | 3-(Di(thiophen-2-yl)methylene)-1-methylpiperidine 2-hydroxypropane-1,2,3-tricarboxylate [1] [2] |
| Related Base CAS No. | 5169-78-8 (Tipepidine free base) [1] |
| Synonym | Asverin citrate [2] |
Tipepidine is a synthetic, non-opioid antitussive (cough suppressant) and expectorant that has been used for decades [3]. Recent research interest has expanded into its potential psychiatric applications, such as for depression and ADHD, due to its mechanism of action as an inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels [4] [3] [5]. Inhibition of these channels is thought to increase the release of dopamine and norepinephrine in certain brain areas [5].
The following diagram illustrates this known pharmacological pathway:
The search results confirm that this compound can be sourced from chemical suppliers like SynZeal for analytical purposes such as method development, validation, and quality control for drug applications [1]. However, this indicates that the detailed industrial synthesis is likely proprietary.
A key piece of historical information is the existence of a Spanish patent (ES 272195) from 1962 titled "Procedure for the preparation of a new piperidine derivative of anti-nutritional activity" [3]. This patent would contain the early synthetic route, but its full text was not among the search results.
| Evidence Type | Experimental System | Key Finding | Supporting Citation |
|---|---|---|---|
| In Vivo Behavioral & Neurochemical | Rat models | Tipepidine activates VTA dopamine neurons and increases dopamine in the NAc, without increasing locomotor activity. | [1] |
| Electrophysiological | Rat brain neurons | Tipepidine inhibits the inwardly-rectifying potassium channel current mediated by D2 receptors. | [1] |
| Therapeutic Context | Proposed mechanism for antidepressant effect | GIRK channel blockade is hypothesized to underlie the antidepressant effect of tipepidine. | [1] |
The primary evidence for tipepidine as a GIRK channel blocker comes from a study that investigated its potential as a non-stimulant antidepressant [1].
The following diagram illustrates the standard GIRK channel activation pathway and the point at which tipepidine is believed to intervene.
GIRK channel activation pathway and tipepidine blockade. The diagram shows the standard signaling cascade leading to GIRK channel opening and the point of inhibition by tipepidine.
The hypothesis that tipepidine acts as a GIRK channel blocker provides a mechanistic foundation for its investigated repurposing as an antidepressant.
While the existing data is compelling, several aspects of tipepidine's action require further investigation.
Tipepidine is a centrally-acting, non-narcotic antitussive drug that has been used clinically for cough suppression for over 50 years, primarily in Japan under the brand name Asverin. Recently, this compound has garnered significant research interest due to its novel antidepressant-like properties observed in rodent models of depression. The forced swim test (FST), originally developed by Porsolt and colleagues in 1977, serves as a well-established behavioral paradigm for screening potential antidepressant compounds and investigating depression-like behavior in rodents. In this test, rodents are placed in an inescapable water-filled cylinder, and their behavior is observed, particularly the time spent in active escape-oriented behaviors (swimming, climbing) versus passive immobility, which is interpreted as "behavioral despair." A significant reduction in immobility time following drug administration is indicative of potential antidepressant-like activity.
The mechanistic basis for tipepidine's antidepressant-like effects differs fundamentally from conventional antidepressants. While most traditional antidepressants work through monoamine reuptake inhibition or monoamine oxidase inhibition, tipepidine acts primarily as an inhibitor of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This unique mechanism results in increased neuronal excitability and enhanced monoamine neurotransmission, particularly dopamine release in the nucleus accumbens, a key brain region implicated in motivation and reward processing. The repositioning of this established antitussive drug for potential psychiatric applications represents an innovative approach in psychopharmacology research that may lead to novel treatment strategies, particularly for treatment-resistant depression.
Extensive research has established clear dosing parameters for tipepidine in the forced swim test paradigm. The table below summarizes the effective dosing regimens documented in peer-reviewed studies:
Table 1: Tipepidine Dosing Regimens in Rat Forced Swim Test Models
| Dose (mg/kg) | Route | Treatment Duration | Pretest Timing | Key Effects | Citation |
|---|---|---|---|---|---|
| 20 | Intraperitoneal (i.p.) | Single injection | 2 hours before test | Significant reduction in immobility time comparable to desipramine | [1] |
| 40 | Intraperitoneal (i.p.) | Single injection | 2 hours before test | Robust reduction in immobility time; increased c-Fos expression in multiple brain regions | [1] [2] |
| 20-40 | Intraperitoneal (i.p.) | Single injection | 2 hours before test | Effective in treatment-resistant depression model (ACTH-treated rats) | [2] |
Several critical factors must be considered when administering tipepidine in FST studies:
Timing of administration: Research consistently demonstrates that the optimal pretreatment time for tipepidine administration is approximately 2 hours before behavioral testing. This timing corresponds with observed peaks in both behavioral effects and neural activation patterns as indicated by c-Fos expression.
Dose-dependent effects: The antidepressant-like response to tipepidine follows a clear dose-response relationship, with 20 mg/kg producing significant effects and 40 mg/kg generating more robust behavioral and neurobiological changes without apparent toxicity or overt locomotor stimulation.
Route of administration: The intraperitoneal route has been the most extensively validated in published literature, providing consistent bioavailability and reproducible effects across multiple laboratories and experimental conditions.
Comparison to reference compounds: At a dose of 20 mg/kg, tipepidine produces comparable reduction in immobility time to the tricyclic antidepressant desipramine at 10 mg/kg, establishing its efficacy relative to established antidepressant agents.
The forced swim test protocol for assessing tipepidine's effects requires careful attention to multiple methodological details to ensure reliable and reproducible results:
Animal Selection: Use male Wistar rats (5-7 weeks old, approximately 180-220 g body weight) housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). Animals should be acclimated to the housing facility for at least 7 days prior to experimentation. While Wistar rats have been most extensively validated in published tipepidine studies, other strains including Sprague-Dawley rats may also be suitable, though potential strain differences in response should be considered.
Drug Preparation: Prepare tipepidine fresh daily by dissolving in saline to achieve the desired concentrations (typically 20-40 mg/kg). The injection volume should be standardized at 1 mL/kg body weight. For control groups, prepare vehicle solution (saline) following identical procedures.
Experimental Groups: Randomly assign animals to one of the following groups (n=8-12 per group recommended for adequate statistical power):
Drug Administration: Administer tipepidine or vehicle via intraperitoneal injection using aseptic technique exactly 2 hours prior to the forced swim test session. This timing corresponds with the established peak behavioral effects based on existing literature.
The forced swim test procedure should be conducted as follows, adhering strictly to standardized parameters:
Apparatus Setup: Utilize a transparent cylindrical container (height: 40-50 cm; diameter: 20-30 cm) filled with water (depth: 30 cm) maintained at 23-25°C. The water depth must be sufficient to prevent the rat from touching the bottom with its hind paws or tail. The water should be changed between subjects to minimize olfactory cues.
Test Session Structure: The test consists of a single 6-minute session, which should be digitally recorded for subsequent behavioral scoring. The first minute is considered an acclimation period and is typically excluded from behavioral analysis.
Behavioral Scoring: Score the following behaviors during the final 5 minutes of the test session:
Scoring Methodology: Utilize manual scoring by trained observers blinded to experimental conditions or automated behavior analysis software. For manual scoring, multiple observers should establish inter-rater reliability (Cohen's kappa >0.8) prior to formal data collection.
Table 2: Behavioral Scoring Definitions in the Forced Swim Test
| Behavior | Operational Definition | Neurobiological Correlate |
|---|---|---|
| Immobility | Passive floating with only minimal movements to maintain head above water | Behavioral despair; reduced coping response |
| Swimming | Active horizontal movement throughout swim chamber with paddling motions | Serotonergic-mediated active coping strategy |
| Climbing | Vigorous thrashing movements directed against container walls | Noradrenergic-mediated active escape behavior |
To ensure that observed behavioral effects are specifically related to antidepressant-like activity rather than non-specific psychoactive effects, several verification procedures should be implemented:
Locomotor Activity Assessment: Conduct additional experiments using open field test methodology to rule out non-specific effects on general locomotor activity that could confound FST interpretation. Administer tipepidine using identical dosing parameters and assess horizontal activity in a novel arena for 30-60 minutes.
Biochemical Verification: Where feasible, conduct microdialysis studies to confirm increased extracellular dopamine levels in the nucleus accumbens following tipepidine administration, validating the proposed mechanism of action. This is particularly important for mechanistic studies.
c-Fos Immunohistochemistry: To map neural activation patterns, process brain tissue for c-Fos immunohistochemistry 2 hours post-administration, focusing on regions including the nucleus accumbens, central amygdala, and prefrontal cortex.
Tipepidine exerts its antidepressant-like effects through a distinctive molecular mechanism that differentiates it from conventional antidepressant medications. The primary molecular target of tipepidine is the G protein-coupled inwardly rectifying potassium (GIRK) channel. These channels play a crucial role in regulating neuronal excitability by mediating slow inhibitory postsynaptic potentials. When activated by neurotransmitters such as dopamine, serotonin, or GABA, GIRK channels open to allow potassium efflux, resulting in membrane hyperpolarization and reduced neuronal firing.
Tipepidine functions as a potent inhibitor of GIRK channels, thereby blocking this potassium efflux and resulting in enhanced neuronal excitability. This inhibition is particularly significant in dopaminergic pathways originating from the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), a key component of the brain's reward circuitry. Research has demonstrated that tipepidine administration produces a significant increase in extracellular dopamine levels specifically in the nucleus accumbens, without producing methamphetamine-like behavioral sensitization or hyperlocomotion. This specific neurochemical effect is believed to underlie the antidepressant-like behavioral changes observed in the forced swim test.
The following diagram illustrates the key neurobiological pathways through which tipepidine exerts its effects:
Figure 1: Neurobiological pathway of tipepidine's antidepressant-like effects
Several lines of experimental evidence support this mechanistic pathway:
A particularly promising application of tipepidine emerges in the context of treatment-resistant depression models. Recent research has demonstrated that tipepidine maintains its efficacy in animal models that are refractory to conventional antidepressant treatments. Specifically, in rats repeatedly treated with adrenocorticotropic hormone (ACTH)—an established model of treatment-resistant depression—tipepidine (20-40 mg/kg, i.p.) significantly reduces immobility time in the FST, whereas standard antidepressants like imipramine show minimal efficacy in this paradigm.
The neurochemical basis for this unique efficacy profile appears to involve tipepidine's ability to enhance dopaminergic transmission in the nucleus accumbens despite aberrant hypothalamic-pituitary-adrenal (HPA) axis activity, which is characteristic of treatment-resistant depression. This makes tipepidine a particularly valuable investigational tool for screening novel therapeutic approaches for depression subtypes that show limited response to currently available medications.
For researchers interested specifically in treatment-resistant depression, the following modified protocol is recommended:
This experimental approach provides a robust platform for investigating novel therapeutic strategies for treatment-resistant depression and elucidating the neurobiological mechanisms underlying treatment resistance.
Several important research questions remain regarding tipepidine's potential antidepressant mechanisms and therapeutic applications:
Chronic Dosing Effects: Most existing studies have utilized acute tipepidine administration. Further investigation is needed to characterize the behavioral and neuroadaptive responses to repeated tipepidine dosing over extended periods.
Sex Differences: Current literature has predominantly utilized male rodents. Systematic evaluation of potential sex differences in tipepidine response would strengthen the translational relevance of findings.
Combination Strategies: Exploration of potential synergistic effects between tipepidine and conventional antidepressants may reveal enhanced therapeutic efficacy with reduced side effect profiles.
Molecular Specificity: While GIRK channel inhibition represents the primary known mechanism, additional molecular targets contributing to tipepidine's behavioral effects cannot be ruled out and warrant further investigation.
Tipepidine, a known antitussive, has recently attracted significant research interest due to its novel antidepressant-like effects that appear to operate through mechanisms distinct from conventional antidepressants. The mesolimbic dopamine system, particularly dopamine transmission in the nucleus accumbens (NAc), plays a fundamental role in motivation, reward processing, and affective states. Research indicates that tipepidine produces its behavioral effects primarily through the inhibition of G protein-coupled inwardly rectifying potassium (GIRK) channels in the ventral tegmental area (VTA), leading to subsequent activation of mesolimbic dopamine neurons and increased dopamine release in the NAc [1]. Unlike psychostimulants such as methamphetamine, tipepidine administration does not produce behavioral sensitization or cross-sensitization, suggesting a lower abuse potential and different mechanistic profile [1].
In vivo microdialysis represents one of the most widely used and validated techniques for monitoring extracellular neurotransmitter dynamics in behaving animals. This technique enables researchers to sample and collect small-molecular-weight substances from the interstitial fluid of specific brain regions through a semi-permeable membrane implanted in the tissue [2]. When applied to the study of dopamine transmission in the NAc, microdialysis provides valuable insights into neurochemical correlates of drug actions with high neuroanatomical specificity. The technique has been extensively used for monitoring monoamines and their metabolites in various species, with the rat being the most common model organism [2] [3]. The methodological principles underlying microdialysis involve the diffusion of molecules across a concentration gradient, allowing for the quantification of extracellular levels over timed intervals, typically ranging from 5-20 minutes depending on the analytical sensitivity required [2].
Animals: Adult male Sprague-Dawley rats (weighing 280-320g) are commonly used in microdialysis studies of nucleus accumbens dopamine [1] [4]. Animals should be housed under standard laboratory conditions (12h light/dark cycle, 22±1°C, food and water ad libitum) for at least one week prior to any procedures. All experimental procedures must be approved by the appropriate institutional animal care and use committee.
Experimental Groups: For tipepidine studies, animals are typically divided into the following groups: (1) Vehicle control (saline or appropriate solvent), (2) Tipepidine 10 mg/kg, (3) Tipepidine 20 mg/kg, and (4) Tipepidine 40 mg/kg. These doses have been previously established as effective for producing antidepressant-like effects and increasing extracellular dopamine in the NAc [1]. A minimum of n=6-8 animals per group is recommended for adequate statistical power.
Timeline: The complete experimental timeline spans approximately 7-8 days, beginning with surgical implantation of guide cannulae, followed by a 4-5 day recovery period, then microdialysis probe implantation the day before the experiment, with the actual microdialysis experiment conducted on the final day [3].
Guide Cannula Implantation: Rats are anesthetized with isoflurane (induction: 5%, maintenance: 1.5-2.5% in O₂) or ketamine-xylazine (80:10 mg/kg, i.p.) and placed in a stereotaxic frame with the tooth bar set at -3.3 mm. After exposing the skull and identifying bregma, guide cannulae (such as MAB 6.14.IC from SciPro) are implanted targeting the nucleus accumbens using the following coordinates relative to bregma [5] [3]:
The choice between core and shell implantation depends on the research question, with evidence suggesting differential dopamine regulation in these subregions [5]. Cannulae are secured to the skull using jeweler's screws and dental acrylic. Animals receive postoperative analgesia (e.g., carprofen, 5 mg/kg, s.c.) and are allowed 4-5 days recovery with monitoring.
Microdialysis Probe Implantation: On the day before experimentation, the dummy cannula is replaced with a microdialysis probe with 1-2 mm membrane length (depending on the target subregion). Cuprophane or polyethersulfone membranes with 20-38 kDa molecular weight cut-off are commonly used, providing relative recovery rates of 15-30% for dopamine under standard flow conditions [6] [3].
Perfusion System: Following probe implantation, animals are connected to a microinfusion pump (such as CMA 402) via a liquid swivel to allow free movement. Artificial cerebrospinal fluid (aCSF) containing (in mM): NaCl 147, KCl 4, CaCl₂ 1.2-2.4, MgCl₂ 1 is perfused through the system at a flow rate of 1.0-2.0 μL/min [6] [7].
Sample Collection: After connection, the system is allowed to stabilize for 1-2 hours. Baseline samples are then collected every 10-20 minutes for at least 1 hour (3-6 samples) to establish stable baseline dopamine levels. Following baseline collection, tipepidine (10, 20, or 40 mg/kg, i.p.) or vehicle is administered, and dialysate collection continues for 2-4 hours to monitor the dopamine response [1].
Sample Handling: Collected dialysate samples (10-20 μL volume) are immediately analyzed or stored at -80°C to prevent degradation. For simultaneous behavioral assessment, experiments can be conducted in open-field chambers with locomotor activity monitored via infrared photobeams during sampling [3].
HPLC-ECD Analysis: Dopamine content in microdialysates is typically quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). A representative analytical protocol includes [3] [7]:
Table 1: Microdialysis Parameters for Dopamine Measurement in Rat Nucleus Accumbens
| Parameter | Specification | Rationale/Notes |
|---|---|---|
| Flow Rate | 1.0-2.0 μL/min | Compromise between temporal resolution and analyte concentration [6] |
| Membrane Material | Cuprophane | Standard for monoamine collection [3] |
| Membrane Length | 1-2 mm | Appropriate for NAc subregions [5] |
| Sample Interval | 10-20 min | Balances temporal resolution with HPLC sensitivity [1] |
| Stabilization Period | 1-2 hours post-connection | Allows stabilization of neurotransmitter levels [2] |
Quantification: Dopamine peaks in chromatograms are quantified by comparing their area under the curve to external standards (typically 0.1-10 nM dopamine in aCSF) run daily. Results are expressed as either absolute concentration (nM) or as percentage of baseline values [6] [1].
In Vivo Recovery Estimation: The no-net-flux method can be employed to estimate true extracellular concentrations. This method involves adding dopamine to the perfusate at concentrations above and below expected extracellular levels (e.g., 0, 2.5, 5, 10 nM) and measuring the resulting dialysate concentrations. The point of no net flux corresponds to the true extracellular concentration, while the slope provides the in vivo recovery [6].
Statistical Analysis: Data are typically analyzed using mixed-design ANOVA with treatment as between-subjects factor and time as within-subjects factor, followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni). Significance is set at p<0.05. Data are presented as mean ± SEM [1].
Following systemic administration of tipepidine, researchers can expect to observe a dose-dependent increase in extracellular dopamine in the nucleus accumbens. The time course typically shows a gradual increase peaking at 30-60 minutes post-administration, with levels returning to baseline by 2-3 hours [1]. Specifically, the 20 and 40 mg/kg doses produce significant increases (approximately 150-200% of baseline), while the 10 mg/kg dose may produce smaller, potentially non-significant effects. Importantly, these neurochemical changes occur without concomitant increases in locomotor activity, distinguishing tipepidine from psychostimulants like methamphetamine [1].
Table 2: Expected Dopamine Responses to Tipepidine Administration in Rat NAc
| Tipepidine Dose | Expected DA Increase | Time to Peak | Behavioral Correlates |
|---|---|---|---|
| 10 mg/kg | ~120-130% of baseline | 40-50 min | No significant locomotor changes |
| 20 mg/kg | ~150-170% of baseline | 40-60 min | Antidepressant-like effects without sensitization |
| 40 mg/kg | ~180-200% of baseline | 50-70 min | Robust antidepressant-like effects |
When comparing dopamine responses across NAc subregions, researchers may observe more pronounced effects in the shell compartment compared to the core. This pattern aligns with observations that the NAc shell is particularly involved in the motivational aspects of natural rewards and drugs [5]. Additionally, during operant behaviors, increases in extracellular dopamine in the NAc shell have been found to be significantly greater than in the core [5]. These subregional specializations should be considered when designing experiments and interpreting results.
Low Dopamine Recovery: If dopamine concentrations in dialysates are consistently near the detection limit, consider the following: (1) verify membrane integrity and check for air bubbles in the system; (2) optimize flow rate - lower flow rates (0.5-1.0 μL/min) increase relative recovery but extend sampling intervals; (3) confirm HPLC-ECD sensitivity using fresh standards; (4) ensure proper probe placement through post-mortem verification [2].
High Variability Between Animals: Excessive variability in baseline dopamine levels or drug responses may result from: (1) inconsistent probe placements between animals; (2) variations in surgical procedures or recovery times; (3) stress effects from handling or environment. Standardize procedures and ensure consistent postoperative care. Histological verification of probe placement is essential [2].
Stability Issues During Long Experiments: For experiments extending beyond 4-6 hours, consider: (1) using slower flow rates overnight if collecting baseline samples; (2) implementing a refrigeration system for collected samples; (3) monitoring and controlling for potential circadian influences on dopamine transmission [2].
Quantitative Microdialysis: For absolute concentration measurements, implement the no-net-flux method [6]. This approach accounts for variations in recovery between probes and animals, providing more accurate estimates of extracellular concentrations. Typical extracellular dopamine concentration in NAc is approximately 4-5 nM, with in vivo recovery around 65% under standard conditions [6].
Simultaneous Behavioral Monitoring: Combine microdialysis with automated behavioral tracking systems to correlate neurochemical changes with behavior. This approach revealed that tipepidine increases NAc dopamine without increasing locomotor activity, distinguishing it from psychostimulants [1] [3].
Experimental Controls: Include appropriate controls such as: (1) vehicle-treated animals; (2) sham-operated controls when necessary; (3) baseline normalization to account for inter-animal variability; (4) post-mortem probe placement verification [2].
The following diagram illustrates the complete experimental workflow from animal preparation to data analysis:
While microdialysis provides excellent chemical specificity and the ability to monitor multiple analytes simultaneously, researchers should consider its temporal and spatial limitations compared to other techniques. Voltammetry offers superior temporal resolution (seconds) but monitors only a single analyte, while fiber photometry using fluorescent sensors like RdLight1 provides high temporal resolution for specific neurotransmitters but requires genetic expression of sensors [8]. The choice of technique should align with the specific research questions, with microdialysis remaining the gold standard for quantitative monitoring of extracellular dopamine and metabolites over extended periods in freely behaving animals.
The following diagram illustrates the proposed mechanism of tipepidine action in the mesolimbic dopamine system:
TS-141 is a novel sustained-release (SR) formulation of tipepidine hibenzate, developed via drug repositioning for treating Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents [1]. Tipepidine, used as an antitussive (Asverin) for over 50 years, modulates monoamine levels in the brain by inhibiting G-protein-activated inwardly rectifying potassium (GIRK) channels. This mechanism suggested potential therapeutic benefits for ADHD [1]. The development of a sustained-release tablet aims to maintain stable plasma concentrations, potentially improving efficacy and compliance compared to multiple daily doses of an immediate-release formulation.
The core of TS-141's design is its sustained-release profile. A Phase I study in healthy adults confirmed that TS-141 provides sustained release of tipepidine, resulting in a different plasma exposure profile compared to the immediate-release formulation, Asverin [1].
Table 1: Key Pharmacokinetic Parameters of TS-141 from Phase I Studies
| Parameter | Finding/Outcome |
|---|---|
| Formulation Type | Sustained-Release (SR) Tablet [1] |
| Reference IR Formulation | Asverin (tipepidine hibenzate) [1] |
| Key PK Outcome | TS-141 demonstrated a sustained-release profile, altering plasma exposure compared to Asverin [1] |
| Critical Covariate | CYP2D6 phenotype significantly impacted plasma exposure of tipepidine [1] |
The clinical development plan for TS-141 consisted of a Phase I study followed by a Phase II proof-of-concept trial.
Table 2: Phase II Clinical Trial Dosing and Key Findings
| Treatment Arm | Dosing Regimen | Overall Efficacy (vs. Placebo) | Efficacy in CYP2D6 IM Subgroup |
|---|---|---|---|
| Placebo | - | Reference | Reference |
| TS-141 30 mg | Once daily | No significant difference [1] | Not specified |
| TS-141 60 mg | Once daily | No significant difference [1] | Not specified |
| TS-141 120 mg | 60 mg twice daily | No significant difference [1] | A trend toward larger improvement in ADHD RS-IV-J scores vs. placebo [1] |
The following diagram illustrates the key stages and critical metabolic pathway considered in the TS-141 clinical trial design.
Diagram 1: TS-141 Clinical Trial Workflow and Metabolic Considerations. The trial design integrated CYP2D6 phenotyping due to its critical role in tipepidine metabolism and exposure, which directly influenced the primary efficacy outcome [1].
CYP2D6 represents one of the most clinically significant pharmacogenetic biomarkers in drug development due to its high polymorphism and role in metabolizing approximately 25% of commonly prescribed drugs. The CYP2D6 gene, located on chromosome 22q13.1, encodes the CYP2D6 enzyme, which is expressed primarily in the liver but also in areas of the central nervous system. The enzyme demonstrates substantial interindividual variability in activity, largely determined by genetic polymorphisms that result in absent, decreased, normal, or ultrarapid metabolic function. This variability has profound implications for drug exposure, efficacy, and safety profiles of CYP2D6 substrates, making comprehensive phenotyping essential in clinical trials for compounds like tipepidine that undergo CYP2D6-mediated metabolism.
The functional impact of CYP2D6 polymorphisms exhibits substrate-dependent characteristics, meaning that the same variant may affect different drugs with varying magnitude. For drug development programs, understanding the CYP2D6-mediated metabolism of investigational compounds allows for precise dosing strategies and identification of subpopulations at risk for adverse drug reactions or therapeutic failure. The clinical pharmacogenetics implementation consortium (CPIC) and other regulatory bodies have established guidelines for CYP2D6 genotype-guided dosing, emphasizing the importance of incorporating these considerations throughout drug development, particularly during clinical trials where safety and efficacy are being established.
Comprehensive CYP2D6 genotyping requires detection of numerous variant alleles, including non-functional, reduced-function, and increased-function alleles. The most clinically significant variants include CYP2D6*3, *4, *5, *6, *10, *17, and *41, which account for the majority of functional variability across ethnic populations. The experimental workflow begins with DNA extraction from whole blood using standardized kits (e.g., Puregene Blood Core Kit), followed by targeted amplification and detection of specific single-nucleotide variants (SNVs) that define these alleles.
Multiplex SNaPshot Method: This technique provides a reliable high-throughput approach for CYP2D6 genotyping. The protocol involves multiplex PCR amplification of target regions followed by minisequencing reactions using fluorescently labeled ddNTPs. Electrophoretic separation then allows identification of specific variants. This method can simultaneously detect 20+ CYP2D6 variants while distinguishing between gene duplications and deletions, providing comprehensive haplotype information critical for accurate phenotype prediction. The method demonstrates excellent concordance with reference standards and is cost-effective for large-scale clinical trial applications [1].
Long-Range PCR for Gene Copy Number Variation: Detection of gene duplications or deletions requires specialized approaches. For identifying CYP2D6*5 (whole gene deletion), a multiplex long-PCR protocol amplifies a 3.5-kb fragment indicating the deletion alongside a 4.7-kb wild-type control fragment. For gene duplication detection, primers targeting the CYP2D7-CYP2D6 intergenic region generate a 5.2-kb fragment present in all individuals and a 3.6-kb fragment specific to duplication events. These complementary approaches provide complete information on both sequence variants and structural variations affecting CYP2D6 function [1].
Rigorous quality control measures must be implemented throughout the genotyping process. This includes using positive controls for known variants in each batch, replicate testing of a percentage of samples to ensure consistency, and independent verification of rare or novel variants. For clinical trial applications, documentation chain of custody and sample tracking systems are essential to maintain data integrity and regulatory compliance.
Table 1: Key CYP2D6 Variants and Their Functional Impact
| Variant Allele | Nucleotide Change | Functional Effect | Activity Score | Population Frequency |
|---|---|---|---|---|
| CYP2D6*3 | 2549delA | Non-functional | 0 | Caucasian: 2-3% |
| CYP2D6*4 | 1846G>A | Non-functional | 0 | Caucasian: 12-21% |
| CYP2D6*5 | Whole gene deletion | Non-functional | 0 | All populations: 2-7% |
| CYP2D6*10 | 100C>T | Reduced function | 0.25-0.5 | Asian: ~50% |
| CYP2D6*17 | 1023C>T | Reduced function | 0.5 | African: 20-35% |
| CYP2D6*41 | 2988G>A | Reduced function | 0.5-0.75 | Caucasian: 8-10% |
| Gene duplication | Variable | Increased function | 1 per copy | Variable by population |
Accurate phenotype prediction from CYP2D6 genotyping data requires a standardized framework for translating diplotype information into metabolic functionality. The activity score (AS) system provides a quantitative approach where each allele is assigned a value based on its predicted function: non-functional alleles = 0, reduced-function alleles = 0.25-0.5, and fully functional alleles = 1.0. The scores for both alleles are summed to generate a total activity score that correlates with metabolic capacity [2].
The consensus phenotype assignments based on activity scores are as follows: AS = 0 indicates poor metabolizer (PM); AS >0 to ≤1.25 indicates intermediate metabolizer (IM); AS >1.25 to ≤2.25 indicates normal metabolizer (NM); and AS >2.25 indicates ultrarapid metabolizer (UM). Recent updates to classification systems have refined these thresholds, particularly reclassifying some previous NM assignments with AS=1 to IM status based on accumulated evidence. This standardized approach facilitates consistent phenotype categorization across clinical trial sites and populations [3] [2].
Ethnic variability in CYP2D6 allele frequencies necessitates careful consideration in multinational clinical trials. For example, the CYP2D610 reduced-function allele occurs in approximately 50% of Asian populations but is less common in Caucasians, while CYP2D617 is predominantly found in African populations. These differences result in variable distribution of metabolic phenotypes across ethnic groups, with potential implications for dosing strategies and safety monitoring in global tipepidine trials.
Table 2: CYP2D6 Phenotype Classification and Clinical Implications
| Phenotype | Activity Score | Enzyme Activity | Prevalence in Europeans | Clinical Consideration for Tipepidine |
|---|---|---|---|---|
| Poor Metabolizer (PM) | 0 | Absent | 7-10% | Potential increased exposure, higher adverse event risk |
| Intermediate Metabolizer (IM) | >0 - ≤1.25 | Reduced | 15-20% | Moderate increased exposure, possible dose adjustment |
| Normal Metabolizer (NM) | >1.25 - ≤2.25 | Normal | 70-75% | Standard dosing appropriate |
| Ultrarapid Metabolizer (UM) | >2.25 | Increased | 3-7% | Potential reduced exposure, possible efficacy concerns |
Phenoconversion represents a critical consideration in clinical trials, referring to the discordance between genotype-predicted phenotype and actual enzyme function due to environmental factors, particularly concomitant medications that inhibit CYP2D6. Strong CYP2D6 inhibitors (e.g., paroxetine, fluoxetine, bupropion, quinidine) can effectively convert normal metabolizers into functional poor metabolizers, while moderate inhibitors (e.g., duloxetine, mirabegron) produce intermediate effects. This phenomenon is highly prevalent, with studies indicating 20-30% of clinical trial participants may be taking medications that cause phenoconversion [4].
The standardized calculation method for phenoconversion involves applying multiplication factors to the genotype-derived activity score based on the potency of concomitant inhibitors. For strong inhibitors, the activity score is multiplied by 0 (effectively reducing it to 0), while moderate inhibitors warrant multiplication by 0.5. This adjusted activity score then determines the converted phenotype, which should guide dosing recommendations and data analysis rather than the genotype-based phenotype alone. Clinical trial protocols should include systematic assessment of concomitant medications with particular attention to known CYP2D6 inhibitors [4].
Effective integration of phenoconversion assessment requires standardized procedures throughout the clinical trial workflow. This includes comprehensive medication documentation at each study visit, systematic screening for CYP2D6 inhibitors using current FDA classifications, and application of adjustment factors to calculate converted phenotypes. For tipepidine trials, the converted phenotype should be used for pharmacokinetic analyses, safety assessments, and potential dose adjustments, as it more accurately reflects actual metabolic capacity than genotype alone.
The following workflow diagram illustrates the comprehensive CYP2D6 phenotyping process incorporating genotyping and phenoconversion:
Prospective CYP2D6 phenotyping in tipepidine clinical trials enables sophisticated stratification approaches that account for metabolic variability. Poor metabolizers may require dose reductions of 50-75% compared to normal metabolizers, while ultrarapid metabolizers may need increased doses or more frequent administration to achieve therapeutic exposure. These adjustments should be prospectively defined in trial protocols with clear criteria for dose modification based on both genotype-predicted and converted phenotypes.
Pharmacokinetic analyses should specifically examine exposure differences across CYP2D6 phenotypes, with particular attention to peak concentrations (C~max~) in poor metabolizers (potential toxicity risk) and trough concentrations (C~min~) in ultrarapid metabolizers (potential efficacy concerns). For drugs like tipepidine with active metabolites, the metabolite-to-parent ratio provides a functional measure of CYP2D6 activity that can validate phenotype assignments and identify discrepancies requiring further investigation.
Adequate sample sizes for each phenotype group must be considered in trial design, potentially requiring enrichment strategies to ensure sufficient representation of rare phenotypes (particularly PMs and UMs). Statistical analysis plans should prespecify comparisons between phenotype groups for both pharmacokinetic and clinical endpoints, with appropriate adjustments for multiple comparisons.
Comprehensive documentation of CYP2D6 genotyping methodologies, phenotype assignment algorithms, and phenoconversion assessments is essential for regulatory submissions. This includes detailed descriptions of quality control measures, assay validation data, and rationale for specific activity score assignments, particularly for reduced-function variants where scoring may differ between guidelines and emerging evidence [2].
Implementation of robust CYP2D6 phenotyping protocols in tipepidine clinical trials provides critical information for optimizing dosing strategies, understanding exposure-response relationships, and identifying subpopulations with altered drug metabolism. The integration of both genetic and non-genetic factors through phenoconversion methodologies offers a comprehensive approach to individual metabolic capacity assessment. As precision medicine continues to evolve, these pharmacogenetic strategies will increasingly inform drug development and ultimately clinical use, ensuring optimal efficacy and safety profiles across diverse patient populations.
Tipepidine is a non-opioid antitussive drug that has been used clinically for over 50 years in Japan, but recent research has revealed its potential psychiatric applications for conditions including depression, obsessive-compulsive disorder, and attention-deficit/hyperactivity disorder (ADHD) [1]. The mechanism of action underlying these potential therapeutic effects involves the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which subsequently modulates monoamine neurotransmission in key brain regions [2] [1]. Preclinical studies have demonstrated that tipepidine administration increases dopamine levels specifically in the nucleus accumbens, a critical component of the brain's reward circuitry, without producing the behavioral sensitization typically associated with psychostimulants [1]. This unique pharmacological profile makes tipepidine an intriguing candidate for drug repositioning and necessitates robust methodologies for characterizing its effects on the dopamine system in vivo.
The dopamine system plays fundamental roles in learning, motor function, reward processing, and the pathophysiology of numerous neuropsychiatric disorders [3]. Understanding tipepidine's effects on this system requires sophisticated imaging approaches that can capture dynamic neurotransmitter changes in specific brain regions with appropriate temporal and spatial resolution [3] [4]. This document provides comprehensive application notes and detailed experimental protocols for measuring tipepidine-induced dopamine release using established in vivo methodologies, including microdialysis, fast-scan cyclic voltammetry (FSCV), and positron emission tomography (PET) imaging. These protocols are designed to assist researchers in selecting and implementing the most appropriate techniques for their specific research questions related to tipepidine's mechanism of action.
Selecting the appropriate method for measuring tipepidine-induced dopamine release depends on several factors, including the research objectives, required temporal and spatial resolution, need for chemical specificity, and available resources. No single technique provides a complete picture of dopamine dynamics; rather, each method offers unique advantages and addresses different aspects of dopamine system function [3]. Microdialysis provides excellent chemical specificity and the ability to measure multiple neurotransmitters simultaneously but suffers from limited temporal resolution. In contrast, FSCV offers outstanding temporal resolution for capturing rapid dopamine transients but is limited to measuring electroactive species. PET imaging enables non-invasive assessment of dopamine system function in humans but provides indirect measures of dopamine release and requires specialized facilities for radiochemistry [3] [4].
The selection of an appropriate method should also consider the pharmacokinetic profile of tipepidine. As a sustained-release formulation (TS-141) has been developed to improve adherence for potential psychiatric applications, researchers must align their measurement approach with the expected time course of tipepidine's effects on dopamine release [2]. Additionally, individual differences in drug metabolism, particularly CYP2D6 polymorphism which significantly affects tipepidine plasma exposure, should be considered when designing and interpreting experiments [2]. The following table provides a comparative overview of the primary methods available for measuring tipepidine-induced dopamine release in vivo.
Table 1: Comparison of Methods for In Vivo Measurement of Tipepidine-Induced Dopamine Release
| Method | Spatial Resolution | Temporal Resolution | Advantages | Limitations | Suitable for Tipepidine Studies |
|---|---|---|---|---|---|
| Microdialysis | mm-cm (brain regions) | minutes | HPLC separation allows complete analysis of small molecules; can be used in awake, behaving animals | Poor temporal resolution; limited spatial resolution | Ideal for chronic dosing studies and measuring sustained dopamine increases |
| FSCV | mm (brain regions) | milliseconds | Excellent temporal resolution; can be used in acute brain slice or behaving animals | Poor spatial resolution; measures only electroactive species; technically challenging | Suitable for measuring rapid dopamine transients after acute administration |
| Fiber Photometry | mm (brain regions) | milliseconds-seconds | Genetically-encoded sensors can target specific cell types; compatible with behaving animals | Requires viral expression of sensors; limited to pre-targeted regions | Optimal for cell-type specific dopamine measurements in genetically modified animals |
| PET Imaging | mm (brain regions) | minutes | Non-invasive; applicable to humans; diverse ligand options | Indirect measure of dopamine via receptor competition; poor temporal resolution | Best for translational studies and dose-finding in humans |
When studying tipepidine, researchers should consider its unique pharmacological profile and formulation options. The sustained-release formulation TS-141 produces different pharmacokinetics compared to the immediate-release Asverin formulation, which will significantly impact the temporal pattern of dopamine release [2]. Studies using immediate-release tipepidine may benefit from methods with faster temporal resolution (e.g., FSCV), while sustained-release formulations may be better suited to microdialysis or PET approaches. Additionally, as tipepidine increases dopamine in the nucleus accumbens without producing behavioral sensitization [1], methods that enable measurements in specific brain regions during behavioral tasks are particularly valuable for understanding its therapeutic potential.
3.1.1 Principle and Rationale Microdialysis enables continuous sampling of extracellular fluid from specific brain regions in awake, behaving animals, providing chemical specificity through subsequent HPLC analysis. This method is ideal for tipepidine studies because it allows researchers to monitor sustained changes in dopamine concentration over extended periods (hours), matching the drug's pharmacokinetic profile, particularly for the sustained-release TS-141 formulation [2] [3]. The technique can be combined with simultaneous behavioral monitoring, enabling correlation of dopamine changes with drug-induced behavioral modifications.
3.1.2 Materials and Equipment
3.1.3 Experimental Procedure
Surgical Preparation: Anesthetize the animal (rat or mouse) and secure in stereotaxic frame. Using stereotaxic coordinates, implant a guide cannula targeting the region of interest (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.5 mm, DV -6.0 mm from bregma for rats). Secure the cannula with dental acrylic and allow the animal to recover for at least 5-7 days.
Microdialysis Procedure: On the experiment day, carefully insert a microdialysis probe through the guide cannula, extending beyond the cannula tip into the target region. Begin perfusing with aCSF at a flow rate of 1-2 μL/min using the microinfusion pump. Allow the system to stabilize for 1-2 hours before sample collection.
Baseline Sampling: Collect dialysate samples every 10-20 minutes for at least 1 hour to establish stable baseline dopamine levels. Immediately analyze samples using HPLC or store at -80°C for batch analysis.
Drug Administration and Monitoring: Administer tipepidine (typical research doses range from 10-60 mg/kg for immediate-release formulations) via appropriate route (oral, i.p., or s.c.). Continue collecting dialysate samples for 3-6 hours post-administration to capture the full time course of dopamine response.
Sample Analysis: Analyze dialysate samples using HPLC with electrochemical detection. Typical conditions: C18 reverse-phase column, mobile phase consisting of 75-100 mM sodium phosphate, 1.5-2.0 mM OSA, 10-12% methanol, pH 3.5-4.0, flow rate 0.5-1.0 mL/min.
Figure 1: Experimental Workflow for Microdialysis Study of Tipepidine Effects
3.2.1 Principle and Rationale FSCV provides excellent temporal resolution (milliseconds) for detecting rapid changes in dopamine concentration, making it ideal for capturing phasic dopamine release events following acute tipepidine administration [3]. This electrochemical technique applies a rapid triangular waveform to a carbon-fiber microelectrode, oxidizing and reducing dopamine molecules near the electrode surface. The resulting current signals provide quantitative information about local dopamine concentration with subsecond temporal resolution, allowing researchers to capture dynamic dopamine signaling patterns that may be relevant to tipepidine's therapeutic effects.
3.2.2 Materials and Equipment
3.2.3 Experimental Procedure
Electrode Preparation and Calibration: Prepare carbon-fiber microelectrodes according to established protocols. Before implantation, calibrate electrodes in vitro using known dopamine concentrations (typically 0.5-5 μM) in aCSF. Apply the triangular waveform (-0.4 to +1.3 V vs Ag/AgCl, 400 V/s, 10 Hz).
Surgical Preparation: Anesthetize the animal and secure in stereotaxic apparatus. Implant both the carbon-fiber working electrode and reference electrode in the target brain region (e.g., nucleus accumbens core or shell). For studies involving electrical stimulation, implant a bipolar stimulating electrode in the ventral tegmental area or medial forebrain bundle.
Signal Optimization: Lower the carbon-fiber electrode into the target region while applying the voltammetric waveform. Adjust electrode position to maximize dopamine signals evoked by electrical stimulation (typically 60 Hz, 2 ms pulse width, 1-2 s duration).
Baseline Recording: Record stable baseline dopamine signals for at least 30 minutes, including both stimulated and spontaneous transients if present.
Drug Administration and Monitoring: Administer tipepidine (10-30 mg/kg, i.p.) while continuously recording voltammetric signals. Continue recording for 60-120 minutes post-administration to capture drug-induced changes in dopamine release and uptake kinetics.
Data Analysis: Identify dopamine signals by their characteristic oxidation (+0.6 V) and reduction (-0.2 V) peaks. Use principal component regression or training set analysis to separate dopamine from other electroactive species. Analyze changes in peak dopamine concentration, release duration, and uptake rate following tipepidine administration.
3.3.1 Principle and Rationale PET imaging enables non-invasive assessment of dopamine system function in human subjects, providing critical translational bridge between preclinical findings and clinical applications [3] [4]. This method typically uses radioligands that compete with endogenous dopamine for binding to dopamine receptors (e.g., [¹¹C]raclopride for D2/D3 receptors). Tipepidine-induced dopamine release is inferred from decreased receptor availability (increased displacement) of the radioligand [4]. This approach is particularly valuable for establishing dose-response relationships and confirming target engagement of tipepidine in human patients.
3.3.2 Materials and Equipment
3.3.3 Experimental Procedure
Subject Screening and Preparation: Screen healthy volunteers or patient participants for eligibility, with particular attention to CYP2D6 metabolizer status [2]. Exclude individuals with contraindications to PET imaging or tipepidine administration. On scan day, instruct participants to fast for 4 hours prior to the procedure.
Transmission Scan: Position the subject in the PET scanner and acquire a transmission scan for attenuation correction.
Baseline Scan: Inject [¹¹C]raclopride (typically 740 MBq) as a bolus and initiate dynamic PET scanning for 60-90 minutes to establish baseline dopamine D2/D3 receptor availability.
Drug Administration: Administer oral tipepidine (dose range 30-120 mg based on formulation and study design) following the baseline scan. Allow sufficient time for drug absorption (60 minutes for immediate-release, 2-3 hours for sustained-release).
Post-Drug Scan: Administer a second dose of [¹¹C]raclopride and repeat dynamic PET scanning using identical parameters to the baseline scan.
Image Analysis: Reconstruct dynamic PET images using appropriate algorithms. Calculate binding potential (BPND) for [¹¹C]raclopride in regions of interest (striatal subregions) using reference tissue methods (e.g., simplified reference tissue model). Quantify tipepidine-induced dopamine release as the percentage change in BPND between baseline and post-drug scans.
Figure 2: Dopamine Signaling Pathway and Tipepidine's Proposed Mechanism
Microdialysis Data Analysis: Convert HPLC peak areas to dopamine concentrations using external standard curves. Normalize data as percentage of baseline values to account for individual differences. Calculate area under the curve (AUC) for the entire sampling period or for specific time windows post-administration. Perform statistical comparisons using repeated measures ANOVA with time as within-subjects factor and treatment as between-subjects factor. Post-hoc tests should be used to identify specific time points where tipepidine significantly differs from control conditions.
FSCV Data Analysis: Use principal component analysis to isolate dopamine current from background and interfering substances. Convert faradaic current to dopamine concentration using in vitro calibration data. Analyze key parameters including peak dopamine concentration, rise time (10-90%), decay time constant (tau), and dopamine uptake rate (Vmax). Compare these parameters before and after tipepidine administration using paired t-tests or mixed-effects models.
PET Data Analysis: Calculate binding potential (BPND) for baseline and post-tipepidine scans. Determine the percentage change in BPND using the formula: %ΔBPND = [(BPND_baseline - BPND_post)/BPND_baseline] × 100. This percentage change serves as an indirect measure of dopamine release. Correlate the magnitude of dopamine release with clinical measures, plasma tipepidine concentrations, or CYP2D6 phenotype when available [2].
When interpreting results from tipepidine studies, researchers should consider several drug-specific factors. First, the dose-response relationship may not be linear, as intermediate doses have sometimes shown more robust behavioral effects than higher doses in clinical studies [2]. Second, individual metabolic differences related to CYP2D6 polymorphism can significantly affect tipepidine exposure and consequently its neurochemical effects [2]. Where possible, researchers should measure plasma tipepidine concentrations or genotype subjects for CYP2D6 variants. Third, the regional specificity of tipepidine's effects should be considered, with particular focus on the nucleus accumbens, where its effects on dopamine have been most consistently demonstrated in preclinical studies [1].
Table 2: Expected Outcomes and Interpretation Guidelines for Tipepidine Studies
| Method | Expected Outcome with Active Tipepidine | Interpretation Guidelines | Potential Confounding Factors |
|---|---|---|---|
| Microdialysis | 30-100% increase in extracellular dopamine in NAc lasting 2-4 hours | Dose-dependent response suggests specificity; delayed onset with sustained-release formulation | Vehicle effects, stress-induced dopamine release, probe placement variability |
| FSCV | Increased amplitude of stimulated dopamine transients; possible changes in uptake kinetics | Enhanced release suggests presynaptic action; altered uptake may indicate DAT involvement | Electrode fouling, pH or temperature changes, interference from other electroactive species |
| PET Imaging | 5-15% reduction in [¹¹C]raclopride BPND in striatal regions | Greater displacement indicates stronger dopamine release; should correlate with plasma levels | Between-scan movement, differences in radiotracer injection, changes in blood flow |
Each methodology for measuring tipepidine-induced dopamine release presents unique limitations that researchers should address through appropriate experimental design. Microdialysis offers excellent chemical specificity but poor temporal resolution, potentially missing rapid dopamine transients. This can be mitigated by using shorter sampling intervals or segmented flow approaches. The invasive nature of microdialysis may also cause tissue damage and disrupt normal neurocircuitry; this can be addressed by allowing sufficient recovery time after probe implantation and verifying probe placement histologically.
FSCV provides outstanding temporal resolution but limited spatial coverage and chemical specificity. The technique primarily detects changes in relatively large dopamine transients within close proximity to the electrode surface. Additionally, FSCV cannot distinguish dopamine from other electroactive species with similar redox potentials without advanced data analysis techniques. These limitations can be addressed through careful electrode calibration, use of principal component analysis for signal identification, and verification of dopamine signals through pharmacology (e.g., DAT blockade).
PET imaging, while non-invasive and translatable to humans, provides only indirect measures of dopamine release through competitive displacement and has limited temporal resolution. The method cannot detect dopamine release in small brain regions with high precision due to resolution limitations. These challenges can be partially addressed through use of high-resolution scanners, appropriate kinetic modeling approaches, and careful timing of scans relative to peak drug concentrations.
When studying tipepidine, researchers should consider its pharmacokinetic profile and formulation differences. The sustained-release TS-141 formulation produces more stable plasma concentrations than immediate-release formulations, which may result in more sustained dopamine release [2]. Study timing should be aligned with expected peak plasma concentrations: 1-2 hours for immediate-release and 3-6 hours for sustained-release formulations. Additionally, researchers should consider dose selection based on the clinical literature, with typical adult antitussive doses of 20-40 mg three times daily, and potential psychiatric doses investigated in the range of 30-120 mg daily [2] [1].
Another critical consideration is the metabolic variability introduced by CYP2D6 polymorphisms. Poor metabolizers may experience substantially higher drug exposure than extensive metabolizers at the same dose [2]. Where feasible, researchers should genotype subjects or measure plasma concentrations to account for this variability. Finally, researchers should consider sex differences and age-dependent effects, as these factors may influence both tipepidine metabolism and dopamine system function.
The protocols described herein provide comprehensive methodologies for measuring tipepidine-induced dopamine release using complementary approaches. Microdialysis offers chemical specificity for measuring sustained changes, FSCV provides temporal resolution for capturing phasic release events, and PET imaging enables translational assessment in human subjects. The selection of appropriate methods should be guided by research questions, with consideration of tipepidine's unique pharmacokinetics and mechanism of action. As drug repositioning efforts for tipepidine continue to evolve [2], these protocols will assist researchers in characterizing its neurochemical effects and optimizing dosing strategies for potential psychiatric applications.
Original Indication & Repurposing Rationale
Key Advantages for Repurposing
The table below summarizes key findings from clinical trials investigating tipepidine in psychiatric disorders.
| Study Focus | Design & Population | Dosing Regimen | Key Efficacy Findings | Key Safety & PK Findings |
|---|
| ADHD (Monotherapy) [1] | 8-week, randomized, double-blind, placebo-controlled (RCT); N=216, ages 6-17 | TS-141 (sustained-release tipepidine) 30 mg/day, 60 mg/day, or 120 mg/day | Primary outcome (ADHD RS-IV-J): No significant difference vs. placebo in full population. Subgroup analysis: In CYP2D6 Intermediate Metabolizers (IM), 120 mg group showed a trend towards greater improvement. | Pharmacogenetics: CYP2D6 phenotype significantly impacted plasma exposure. General Safety: Well-tolerated; safety profile consistent with known antitussive use. | | ADHD (Adjunctive Therapy) [4] | 8-week, RCT; N=53 children with ADHD | Tipepidine + Methylphenidate vs. Placebo + Methylphenidate | Primary outcome: Significant improvement in total and hyperactivity-impulsivity subscales of Parent ADHD Rating Scale-IV for the tipepidine group. | Safety: The combination was reported to be safe and well-tolerated. | | Depression [2] | 4-week, open-label, preliminary study; N=17 adolescent patients | Tipepidine (typical antitussive dose) | Primary outcome: Significant reduction in depression scores (Beck Depression Inventory). | Safety: Well-tolerated; no major adverse events reported. |
Protocol 1: In Vitro GIRK Channel Inhibition Assay Objective: To confirm and quantify tipepidine's activity as a GIRK channel inhibitor.
Protocol 2: In Vivo Efficacy Study in an ADHD Rodent Model Objective: To evaluate the effects of tipepidine on hyperactivity and inattention in a validated animal model.
Protocol 3: Clinical Trial - Pharmacogenomics-Informed Phase II Study Objective: To assess the efficacy and optimal dosing of a sustained-release tipepidine formulation (TS-141) in pediatric ADHD, accounting for CYP2D6 metabolizer status.
Diagram 1: The logical pathway for repurposing tipepidine from its original use to potential psychiatric applications, highlighting the central role of its GIRK-mediated mechanism and key development considerations.
Diagram 2: The proposed neurobiological signaling pathway of tipepidine. By inhibiting GIRK channels, it leads to the activation of key brain pathways involved in reward and executive function, which are often dysregulated in ADHD and depression [1] [2] [3].
The cytochrome P450 2D6 (CYP2D6) enzyme represents one of the most critical pharmacogenetic targets in drug development due to its role in metabolizing approximately 20-25% of clinically used drugs and its highly polymorphic nature. The CYP2D6 gene exhibits extensive genetic polymorphism with over 170 known star alleles identified to date, resulting in significant interindividual variability in enzyme activity that profoundly impacts drug exposure, efficacy, and safety profiles [1] [2]. This variability is particularly relevant for tipepidine clinical trials, as understanding the metabolic fate of the compound in subjects with different CYP2D6 phenotypes is essential for proper dose selection and safety monitoring.
The clinical significance of CYP2D6 polymorphism stems from its effect on converting several prodrugs to active metabolites (as with codeine and tamoxifen) or metabolizing active drugs to inactive compounds. Individuals can be categorized into four primary metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), normal metabolizers (NMs), and ultra-rapid metabolizers (UMs) [1] [2]. The distribution of these phenotypes varies considerably across ethnic populations, which must be considered when planning global clinical trials for tipepidine. For instance, the CYP2D610 allele associated with reduced function occurs in approximately 50% of Asian populations but only about 2% of Caucasians, while the CYP2D64 null function allele is present in approximately 20% of Caucasians but is rare in Asian populations [3] [2].
Table: Key CYP2D6 Metabolizer Phenotypes and Clinical Implications
| Metabolizer Phenotype | Enzyme Activity | Genotype Examples | Population Frequency | Clinical Considerations |
|---|---|---|---|---|
| Poor Metabolizer (PM) | Little or no activity | 4/4, 5/5 | 1-10% (varies by ethnicity) | Potential drug accumulation, increased adverse events |
| Intermediate Metabolizer (IM) | Reduced activity | 4/10, 5/10 | 10-35% | May require dose reduction |
| Normal Metabolizer (NM) | Normal activity | 1/1, 1/2 | 40-70% | Standard dosing appropriate |
| Ultrarapid Metabolizer (UM) | Enhanced activity | 1/1xN, 2/2xN | 1-30% (highest in N. African, Middle Eastern) | Potential therapeutic failure, increased active metabolite |
Selecting appropriate genotyping methodologies is fundamental for reliable CYP2D6 phenotype prediction in tipepidine trials. The technical challenges associated with CYP2D6 genotyping stem from the gene's high homology with neighboring pseudogenes (particularly CYP2D7, which shares 94% sequence similarity), frequent copy number variations (CNVs), and the presence of complex structural variants (SVs) including gene deletions, duplications, and hybrid genes [4]. These factors complicate accurate alignment and variant calling, making method selection critical.
Several genotyping platforms are available, each with distinct advantages and limitations. Real-time PCR-based methods (including TaqMan assays) provide a cost-effective solution for targeted variant detection and are particularly suitable for clinical trials focusing on a limited set of known variants. These methods can simultaneously detect single nucleotide polymorphisms (SNPs) and copy number variations (CNVs) through separate reactions [5]. For more comprehensive genotyping, high-resolution melting (HRM) analysis offers an efficient, nongel-based method that can detect multiple CYP2D6 polymorphisms with 100% sensitivity and specificity compared to direct sequencing, while being faster and less expensive [6]. For large-scale trials or biobank analyses, next-generation sequencing (NGS) approaches provide the most comprehensive solution, with specialized tools like Cyrius demonstrating 99.3% concordance with reference genotypes when applied to whole-genome sequencing data [4].
Table: Comparison of CYP2D6 Genotyping Methodologies
| Methodology | Key Features | Variant Coverage | Throughput | Cost Considerations | Best Applications |
|---|---|---|---|---|---|
| TaqMan/qPCR | Detects predefined SNPs and CNVs | Limited to targeted variants | Medium to High | Low per sample | Targeted screening of known variants |
| HRM Analysis | Closed-tube, post-PCR melting curve analysis | Multiple variants in exonic regions | Medium | Low to Medium | Regional variants with melting profile differences |
| Medium-Density Arrays | Simultaneous detection of multiple variants | Dozens of star alleles | High | Medium | Population screening in trials |
| Whole-Genome Sequencing (WGS) | Comprehensive variant detection | Full gene sequence + CNVs/SVs | Low (unless automated) | High | Discovery phase, precision medicine focus |
| Long-Range PCR | Amplification of large fragments | Structural variants and hybrids | Low | Medium | Resolution of uncertain genotypes |
Specialized computational tools have been developed to address CYP2D6's unique challenges, particularly when working with sequencing data. The PharmCAT platform specifically recommends against calling CYP2D6 directly from VCF files in standard mode due to the limitations in capturing CNVs and SVs, which are essential for accurate phenotype prediction [7]. Instead, they recommend using specialized callers like StellarPGx or Cyrius that can more effectively handle CYP2D6's complexity from whole-genome sequencing data, followed by phenotype interpretation through PharmCAT [4] [7].
Sequencing platform selection dramatically impacts CYP2D6 genotyping success rates. Whole-exome sequencing (WES) and low-coverage whole-genome sequencing produce significantly less reliable CYP2D6 calls compared to 30x PCR-free whole-genome sequencing, with one demonstration showing WES resulting in "no call" outcomes or incorrect genotypes in multiple samples [7]. This has important implications for tipepidine trials considering leveraging existing genomic data, as the sourcing and quality of the genetic data must be carefully evaluated.
Validation protocols should include:
Inconclusive or Failed Genotyping Results
Discordance Between Genotype and Phenotype
Sample Quality and Preparation Issues
Structural Variant Misinterpretation
Integrating CYP2D6 genotyping into tipepidine clinical trials requires careful consideration of trial objectives, population diversity, and analytical validity. For early-phase trials, comprehensive CYP2D6 screening facilitates stratified pharmacokinetic analyses and informs dose selection for later-phase studies. The implementation approach should align with the trial's geographic scope, as allele frequencies vary significantly across ethnic groups [3] [2].
The stratified enrollment approach ensures balanced representation across metabolizer phenotypes, which is particularly important for detecting clinically meaningful differences in drug exposure and response. Consider the following enrollment targets:
For tipepidine development, specific pharmacokinetic parameters should be compared across metabolizer groups, including:
Genotype to phenotype translation follows standardized activity score systems endorsed by the Clinical Pharmacogenetics Implementation Consortium (CPIC). Each CYP2D6 allele is assigned an activity value (typically 0, 0.25, 0.5, or 1), with the sum of both alleles determining the activity score [1]. The activity score is then translated to phenotype categories using established cutpoints:
When interpreting tipepidine trial results, consider the potential clinical consequences of CYP2D6 polymorphism:
Table: CYP2D6 Phenotype-Based Recommendations for Trial Monitoring
| Metabolizer Phenotype | Recommended PK Assessments | Safety Monitoring Focus | Potential Dose Adjustments |
|---|---|---|---|
| Poor Metabolizer | Extensive characterization of parent drug PK; metabolite profiling if detectable | Signs of drug accumulation; extended monitoring due to potentially longer half-life | Consider lower starting dose if CYP2D6 is major elimination pathway |
| Intermediate Metabolizer | Full PK profiling of parent and metabolites | Intermediate monitoring strategy | Standard starting dose with titration based on exposure |
| Normal Metabolizer | Standard PK sampling schedule | Routine safety monitoring | Reference dosing regimen |
| Ultrarapid Metabolizer | Intensive metabolite characterization; potential for abbreviated parent drug sampling | Signs of excessive pharmacologic effect if metabolites are active; therapeutic failure if parent drug is active | Consider higher or more frequent dosing if metabolites are inactive |
What is the minimum set of CYP2D6 variants to include in genotyping for global clinical trials? For global trials, a minimum panel should include: *2, *3, *4, *5, *6, *9, *10, *17, *29, *41, and copy number variation assessment. This panel captures the majority of functional variability across major ethnic groups, though population-specific variants may need to be added for specific regional recruitment [4] [1] [2].
Can we use existing whole-exome sequencing (WES) data for reliable CYP2D6 genotyping? Current evidence strongly discourages using WES data for CYP2D6 genotyping due to poor performance. Comparative analyses show WES frequently produces "no call" results or incorrect genotypes compared to whole-genome sequencing. If WES is the only available option, consider orthogonal confirmation of CYP2D6 genotype using a targeted method [7].
How should we handle samples showing discordance between different genotyping methods? For discordant samples, implement a tiered resolution protocol: First, repeat both genotyping methods to exclude technical errors. Second, employ long-range PCR with sequencing to resolve structural complexities. Third, consider Sanger sequencing of the entire CYP2D6 coding region. Finally, consult the PharmVar database for recent allele definitions and consider submitting novel alleles [4] [7].
What level of analytical validation is required for CYP2D6 genotyping in phase 3 trials? For phase 3 trials, CYP2D6 genotyping assays should demonstrate: ≥99% concordance with reference methods, ≥99% reproducibility, 100% sensitivity for identifying poor metabolizers, and robust performance across ethnic groups. Additionally, the assay should accurately detect copy number variations with ≥98% concordance with orthogonal CNV detection methods [4] [7].
How should concomitant medications that inhibit CYP2D6 be handled in trial analysis? Document all concomitant medications throughout the trial and categorize them by CYP2D6 inhibition potential (strong, moderate, weak). Consider two analysis approaches: (1) Exclude subjects taking strong CYP2D6 inhibitors from the primary pharmacogenetic analysis, or (2) Include them but analyze as a separate group with appropriate statistical adjustments [8] [2].
What CYP2D6 phenotype classification system should be used for regulatory submissions? Use the standardized activity score system endorsed by CPIC and the Dutch Pharmacogenetics Working Group, which provides clear translation from genotype to phenotype categories. This system has been widely adopted in regulatory submissions and clinical practice guidelines [1].
To facilitate implementation of CYP2D6 testing in tipepidine trials, the following workflows provide visual guidance for key processes:
CYP2D6 Genotyping and Phenotyping Workflow
FAQ 1: What are the most common adverse effects of tipepidine hibenzate in pediatric populations? Tipepidine is generally well-tolerated, but established side effects from its long-term use as an antitussive include loss of appetite (1.1%) and constipation (0.5%) [1] [2]. In overdose scenarios, more significant central nervous system effects such as drowsiness, vertigo, delirium, disorientation, and confusion have been reported [2].
FAQ 2: Are there any serious hypersensitivity risks? Yes. Although rare, there is a documented case of anaphylactic shock in a 1-year-old boy confirmed by a drug provocation test [3]. Researchers should be aware that while tipepidine is considered safe, it can be a culprit in severe allergic reactions. This is a critical consideration for patient safety monitoring in clinical trials [3].
FAQ 3: What strategies can reduce side effects and improve adherence? A primary strategy is modifying the drug's formulation. Developing a sustained-release (SR) tablet (e.g., TS-141) can maintain more stable plasma concentrations, potentially reducing peak-dose side effects and significantly improving adherence by moving from thrice-daily to once- or twice-daily dosing [1]. Furthermore, ensuring the formulation has good palatability is crucial for pediatric medicines to prevent rejection and ensure complete dosing [4].
FAQ 4: How does genetics influence tipepidine's effects? The CYP2D6 enzyme is a key metabolic pathway for tipepidine. A clinical trial found that a patient's CYP2D6 phenotype (e.g., Extensive Metabolizer vs. Intermediate Metabolizer) significantly affects the drug's plasma exposure [1]. This means efficacy and the potential for side effects can vary greatly between patients. Dose setting in clinical trials must account for this polymorphism to avoid under-dosing or excessive exposure [1].
FAQ 5: What is the proposed mechanism of action for its psychiatric effects? Beyond its antitussive properties, tipepidine is investigated as a potential therapy for ADHD and depression. Its mechanism is believed to be the inhibition of G-protein-coupled inwardly rectifying potassium (GIRK) channels [1] [2]. This inhibition is thought to increase the release of dopamine and norepinephrine in brain regions like the nucleus accumbens and frontal cortex, which could ameliorate ADHD symptoms [1].
This section provides detailed methodologies for addressing specific research challenges.
Issue: High inter-patient variability in tipepidine plasma levels, leading to inconsistent efficacy or side effects.
Investigation Protocol:
Genotype/Phenotype Stratification:
Pharmacokinetic (PK) Analysis:
Solution: Based on the phase II trial results, future clinical development should adjust the dosage based on the patient's CYP2D6 phenotype rather than using a one-size-fits-all approach [1].
The relationship between dose, metabolism, and effect can be visualized as follows:
Issue: The short half-life (~1.8 hours) of the immediate-release formulation necessitates frequent dosing, which can reduce adherence and may cause fluctuating side effects [1].
Development Protocol:
Sustained-Release (SR) Formulation Development:
Palatability Assessment:
Solution: Transition from an immediate-release to a once- or twice-daily sustained-release formulation to improve adherence and potentially minimize side effects related to high peak plasma levels [1].
The workflow for optimizing a pediatric formulation is systematic:
| Event Type | Specific Adverse Event | Reported Incidence / Context | Source |
|---|---|---|---|
| Common | Loss of Appetite | ~1.1% (from package insert) | [1] [2] |
| Common | Constipation | ~0.5% (from package insert) | [1] [2] |
| Overdose | Drowsiness, Vertigo, Delirium | Reported in overdose cases | [2] |
| Rare but Severe | Anaphylactic Shock | Confirmed case in a 1-year-old | [3] |
| Factor | Consideration | Implication for Researchers | | :--- | :--- | :--- | | CYP2D6 Polymorphism | Significantly affects plasma exposure. | Must stratify patients by phenotype (UM, EM, IM, PM) during randomization and analysis. | [1] | | Dosage Form | Immediate-release requires TID dosing. | SR formulations can improve adherence and side effect profile. | [1] | | Palatability | Critical for pediatric patient acceptability. | Use taste-masking strategies; poor taste correlates with poor adherence. | [4] | | Regulatory Framework | Pediatric trials have specific ethical & design requirements. | Adhere to GCP principles and regional regulations (e.g., PREA, BPCA, PIP). | [5] [6] |
The complexity of ADHD itself is a key factor in understanding variable treatment responses. The table below summarizes the core aspects of ADHD heterogeneity based on current literature.
| Aspect of Heterogeneity | Description & Relevance to Drug Response |
|---|---|
| Dual-Pathway Model [1] | Proposes two primary pathways: Executive Dysfunction (deficits in inhibition, working memory) and Delay Aversion (strong preference for immediate rewards). A drug might effectively target one pathway but not the other. |
| Clinical Presentation [1] | DSM-5 defines three presentations (inattentive, hyperactive/impulsive, combined). Underlying cognitive profiles can vary significantly even within these subtypes, potentially leading to differential drug efficacy. |
| Comorbidities [1] | The presence of conditions like anxiety, depression, or oppositional defiant disorder can confound ADHD symptoms and alter how a patient responds to medication. |
When faced with unexpected or variable results in preclinical or clinical research, a systematic approach to troubleshooting is essential. The following workflow outlines a strategic process to identify potential causes, from initial assumptions to final experimental design.
Beyond the troubleshooting flowchart, here are some critical points to reinforce the quality of your research:
To build the specific knowledge you need, I suggest these targeted steps:
tipepidine or TB-1G in databases like PubMed, Scopus, and Embase.
The foundation for investigating tipepidine in TRD comes from a small, open-label pilot trial. The methodology and outcomes are summarized below:
| Aspect | Details |
|---|---|
| Study Design | Open-label, add-on pilot trial [1]. |
| Participants | 11 patients with TRD [1]. |
| Treatment Regimen | Tipepidine added to existing medication for 8 weeks [1]. |
| Primary Efficacy Measure | Hamilton Rating Scale for Depression (HAM-D) scores [1]. |
| Key Efficacy Finding | Significant improvement in HAM-D scores [1]. |
| Cognitive Assessment | Trail Making Test, Rey Auditory Verbal Learning Test [1]. |
| Key Cognitive Finding | Significant improvement in verbal learning and executive function [1]. |
| Safety & Tolerability | Well-tolerated in this pilot study; no serious adverse events reported [1]. |
Q1: What is the proposed mechanism of action for tipepidine's antidepressant effects? Pre-clinical research suggests that tipepidine acts as an inhibitor of G-protein-coupled inwardly rectifying potassium (GIRK) channels [2] [3]. Inhibition of these channels in the brain's ventral tegmental area (VTA) is known to increase dopamine release in the nucleus accumbens, a key reward pathway [2]. This dopaminergic activation is believed to underpin its antidepressant-like effects, which in animal models were blocked by dopamine D1 and adrenaline α2 receptor antagonists [2].
Q2: Are there any critical pharmacogenetic factors to consider in trial design? While not specifically reported in the TRD study, research into tipepidine for ADHD found that genetic polymorphisms of the liver enzyme CYP2D6 significantly impact the drug's plasma levels [4]. Individuals with an "Intermediate Metabolizer" (IM) phenotype showed a better therapeutic response at a given dose compared to "Extensive Metabolizers" (EM) [4]. It is highly recommended to genotype participants for CYP2D6 and stratify analysis by phenotype (e.g., IM, EM, PM) to avoid false-negative trial results [4].
Q3: What are the known safety profiles and potential side effects? As a non-narcotic antitussive used for decades, tipepidine has a well-established safety profile in its indicated dose [4] [3]. Possible side effects, particularly in overdose, can include drowsiness, vertigo, disorientation, confusion, and loss of consciousness [3]. These are important to monitor in clinical trials, especially when using doses higher than those for cough suppression.
| Challenge | Suggested Mitigation |
|---|---|
| Unclear signal of efficacy | Ensure dose optimization and account for CYP2D6 polymorphism through genotyping and stratified analysis [4]. |
| Short duration of drug effect | The short half-life (~1.8 hours) of the immediate-release formulation requires multiple daily doses, which can reduce patient adherence [4]. Consider developing or using a sustained-release formulation (e.g., TS-141) to maintain stable plasma levels [4]. |
| Translating pre-clinical findings | The antidepressant-like effect of tipepidine in animal models (e.g., forced swimming test) is dependent on the catecholamine system [2]. Confirm that your animal model of TRD is appropriate, such as using adrenocorticotropic hormone (ACTH)-treated rats, which model treatment-resistant depression [2]. |
To help visualize the proposed neurobiological pathway and a standard experimental workflow, refer to the following diagrams.
The evidence for tipepidine in TRD is promising but preliminary. A key takeaway for researchers is the critical importance of dose optimization and pharmacogenetic stratification in future study designs to accurately assess the drug's efficacy [4]. I hope this resource provides a solid foundation for your research planning.
The guides below are based on proven methods for measuring neurochemical effects in model organisms. You can adapt these protocols and workflows for tipepidine.
1. Guide: Detecting Peptide Secretion in C. elegans This protocol is for investigating whether tipepidine influences the secretion of neuropeptides or insulin-like peptides, a key mechanism for modulating CNS pathways [1].
ins-3 gene expression.ins-3 mutant worms and wild-type worms under heat, oxidative, and starvation stress.
2. Guide: Measuring Microdomain Ca²⁺ Transients in Drosophila Astrocytes This protocol is for studying subtle, localized effects of tipepidine on astrocyte signaling, which would be missed by whole-cell recording techniques [2].
myr-GCaMP5a) specifically in astrocytes using the alrm-Gal4 driver.TyrRII) and identified the key ion channel (TrpML) via a genetic screen of TRP channel mutants.myr-GCaMP). The cited study found that a non-targeted cytosolic indicator did not effectively detect these specific, localized events [2].TrpML was confirmed by knocking it down specifically in astrocytes, which replicated the phenotype of full-body mutants [2].When adapting these methods for tipepidine, consider these factors to improve your experimental design.
| Model Organism | Key Experimental Advantage | Example Readout | Relevance to Tipepidine |
|---|---|---|---|
| C. elegans (nematode) | Well-conserved IIS pathway; simple genetics; body transparency for imaging. | Stress resistance (survival); peptide secretion (RT-qPCR); calcium imaging. | Study impact on conserved metabolic & stress pathways. |
| D. melanogaster (fruit fly) | Complex CNS; genetic tools for cell-specific manipulation; study of glial function. | Microdomain Ca²⁺ imaging; behavioral assays; genetic screens. | Investigate subtle neuromodulatory & glial effects. |
| Marine Invertebrates (e.g., Platynereis) | Coexistence of norepinephrine, octopamine, and tyramine signaling systems [3]. | Receptor pharmacology (EC50); second messenger assays. | Compare specificity against related amine systems. |
The table below summarizes the core adherence challenges for tipepidine and the primary strategies supported by current evidence.
| Challenge | Impact on Adherence | Proposed Strategy | Key Evidence |
|---|---|---|---|
| Short Half-Life (~1.8 hours) [1] | Requires three doses per day, reducing adherence in long-term treatment, especially for chronic conditions like ADHD [1]. | Develop a sustained-release (SR) formulation [1]. | A Phase I study showed TS-141 (an SR formulation) achieved a sustained-release profile, potentially enabling once-daily dosing [1]. |
| CYP2D6 Polymorphism [1] | Causes high variability in drug exposure between patients; extensive metabolizers may have subtherapeutic levels, reducing efficacy and motivation for adherence [1]. | Dose stratification based on CYP2D6 phenotype [1]. | Phase II data indicated that efficacy in patients with an Intermediate Metabolizer (IM) phenotype tended to be better, highlighting the need for genotype-guided dosing [1]. |
| Drug-Drug Interactions [2] | Concomitant use of strong CYP2D6 inhibitors (e.g., quinidine) can alter pharmacokinetics, requiring careful management [2]. | Inhibitor-based strategy to prolong half-life and reduce dosing frequency [2]. | A PBPK model simulation predicted that co-administration with quinidine could increase tipepidine's half-life 2.4-fold, potentially enabling once-daily dosing [2]. |
Here are detailed methodologies for implementing the key strategies discussed.
This protocol is based on the development of TS-141, a sustained-release tablet of tipepidine [1].
This protocol adapts the methodology from the iMALT trial, which used a biomarker to guide adherence support for transplant patients [3].
This protocol is based on using a Physiologically Based Pharmacokinetic (PBPK) model to explore a combination therapy [2].
Accurately measuring adherence is fundamental to troubleshooting it in a trial setting. The table below compares common methods.
| Method | How It Works | Pros | Cons |
|---|---|---|---|
| Electronic Diaries [4] | Patients electronically record each dose in real-time. | Accurate time/date stamping prevents "back-filling" [4]. | Requires patient compliance and device access. |
| Smart Packaging [4] | Special packaging records when it is opened. | Provides objective, continuous data on package openings [4]. | Does not confirm ingestion; can be expensive. |
| Drug Level Monitoring [4] | Measures drug/metabolite concentration in blood/urine. | Objective measure of recent ingestion; can be used for MLVI [3] [4]. | Single point-in-time; influenced by pharmacokinetics. |
| Pill Count [4] | Counts returned unused pills. | Simple and low-cost [4]. | Highly unreliable; easy to manipulate [4]. |
The following workflow outlines a strategic approach to implementing and monitoring these strategies in a trial, from initial design to data interpretation.
When implementing these strategies, keep the following in mind:
| Aspect | Tipepidine | Methylphenidate (Extended-Release) in Adults |
|---|---|---|
| Efficacy (Key Findings) | As add-on to methylphenidate, showed significant improvement on parent-rated total ADHD and hyperactivity-impulsivity subscale scores over 8 weeks [1]. A sustained-release formulation (TS-141) did not show significant difference vs. placebo in a later trial, though efficacy may depend on patient genetics [2]. | Cochrane review found very low-certainty evidence of small-to-moderate improvement in self-rated and investigator-rated ADHD symptoms. No significant effect on functional outcomes (e.g., days missed at work) [3] [4]. |
| Safety & Tolerability | As an add-on therapy, the frequency of adverse events was similar to placebo [1]. Its safety profile is supported by its long history of use as an antitussive [2]. | Increases the risk of non-serious adverse events. No increased risk of serious adverse events was found, though the certainty of evidence is very low [3] [4]. |
| Sample Size | 53 children (adjunctive therapy trial) [1]. 216 children & adolescents (TS-141 trial) [2]. | 5,066 adults across 24 included trials (Cochrane review) [3] [4]. |
| Study Duration | 8 weeks [1] [2] | Median of 8 weeks (only one trial lasted 52 weeks) [3] [4]. |
| Mechanism of Action | Proposed: Inhibition of G-protein-activated inwardly rectifying K+ (GIRK) channels, leading to increased monoamine (dopamine, norepinephrine) release in specific brain areas [2]. | Increases activity of the central nervous system; primarily inhibits dopamine and norepinephrine reuptake [4]. |
For researchers, the methodologies of the key trials are detailed below.
The proposed mechanisms of action for these two drugs are distinct, as illustrated below.
The table below summarizes key findings from animal studies for tipepidine and various SSRIs. Note that these results are not from direct head-to-head comparison studies.
| Compound | Reported Efficacy in Animal Models | Common Animal Models Used | Primary Proposed Mechanism in Studies |
|---|---|---|---|
| Tipepidine | Demonstrated antidepressant-like effect (reduced immobility) in the Forced Swim Test (FST) in rats. [1] | Forced Swim Test (FST). [1] | GIRK channel inhibition, leading to increased dopamine release in the nucleus accumbens. [1] |
| SSRIs (e.g., Fluoxetine) | Efficacy in reducing immobility time (IT) in the FST confirmed via meta-analysis. [2] | Chronic Unpredictable Mild Stress (CUMS), Social Isolation, Restraint Stress, FST. [2] | Inhibition of the serotonin transporter (SERT), increasing extracellular serotonin levels. [2] [3] [4] |
To help you evaluate the experimental evidence, here are the methodologies from key studies cited in the search results.
The fundamental difference between tipepidine and SSRIs lies in their mechanisms of action, as illustrated below.
The diagram above shows that while SSRIs primarily target the serotonergic system, tipepidine acts on a different pathway involving potassium channels and dopamine.
The distinct mechanisms suggest different research and potential therapeutic applications:
The table below summarizes key information on several compounds known to inhibit GIRK channels.
| Compound | Reported Potency (IC₅₀ or Effective Concentration) | Key Characteristics & Mechanisms | Therapeutic Context / Experimental Evidence |
|---|
| Tipepidine | Not fully quantified (effective at 30 mg/day in humans) [1] [2] | Inhibits GIRK channels; increases monoamine (e.g., dopamine, norepinephrine) release in brain regions like the nucleus accumbens and prefrontal cortex [1] [3]. | Drug Repositioning: • Long-standing safety record as a non-narcotic antitussive (since 1959) [1] [3]. • Open-label and small-scale clinical studies show potential for improving ADHD symptoms in children and adolescents [1] [2]. | | Tertiapin-Q | ~60 nM (in AtT-20 cells) [4] | A peptide toxin that acts as a relatively selective GIRK channel blocker [4]. | Research Tool: Primarily used in experimental settings to study GIRK channel function and validate assays [4]. | | Antipsychotics (e.g., Haloperidol, Clozapine) | Micromolar range (e.g., Pimozide shows some effect at nanomolar concentrations) [5] | Non-selective inhibition of both neuronal (GIRK1/2) and cardiac (GIRK1/4) channel types [5]. | Side Effect Profile: Inhibition of GIRK channels is hypothesized to underlie certain clinical side effects, such as seizures and sinus tachycardia [5]. | | SCH-28080 & 5-(N,N-hexamethylene)-amiloride | Sub-micromolar concentrations [4] | Ion transporter inhibitors identified as GIRK channel blockers in a screening assay [4]. | Research Probes: Newly identified in screening studies; their pharmacological profiles and therapeutic potential are not yet well-defined [4]. |
For researcher evaluation, here is a detailed look at the experimental evidence and methodologies behind the data.
Clinical Evidence for ADHD: A 4-week, open-label pilot study administered tipepidine hibenzate at 30 mg/day (10 mg three times daily) to pediatric subjects with ADHD. Symptoms were assessed using the ADHD Rating Scale IV (ADHD-RS), which showed statistically significant improvement in total scores, hyperimpulsive subscores, and inattentive subscores from baseline to the 4-week endpoint [2]. A later phase II study used a sustained-release formulation (TS-141) at doses up to 120 mg/day, but its results suggested that efficacy may depend on the interaction between dose and the patient's CYP2D6 metabolizer phenotype [1].
Proposed Mechanism of Action (Preclinical): The therapeutic effect is hypothesized to occur via inhibition of GIRK channels coupled to monoamine receptors (e.g., serotonin 5-HT1A, adrenergic α2, dopamine D2). This inhibition is thought to disinhibit monoaminergic neurons, leading to increased release of dopamine and norepinephrine in key brain areas, which may ameliorate ADHD symptoms [1] [2]. The following diagram illustrates this proposed pathway:
The data for other blockers often comes from standardized experimental models used to screen for channel activity.
Cell-Based Fluorescent Assay:
Xenopus Oocyte Electrophysiology:
| Feature | Tipepidine | Psychostimulants (e.g., Methylphenidate) |
|---|---|---|
| Primary Approved Use | Non-narcotic antitussive (cough suppressant) [1] [2] | First-line treatment for ADHD [3] |
| Proposed Mechanism for ADHD | Inhibition of G-protein-gated inwardly rectifying K+ (GIRK) channels, increasing monoamine (e.g., dopamine, norepinephrine) levels in brain regions like the prefrontal cortex and nucleus accumbens [1] [2] [4] | Blockade of dopamine and norepinephrine reuptake, directly increasing synaptic levels of these neurotransmitters [5] |
| Common Side Effects | Generally well-tolerated in studies; no serious adverse events leading to discontinuation reported in preliminary trials [1] [6] | Appetite suppression, sleep disturbances, potential mild increases in heart rate and blood pressure [5] |
| Abuse Potential | Preclinical data suggests it increases accumbal dopamine without producing behavioral sensitization, indicating low abuse potential [2] | Schedule II controlled substances in the US due to known abuse and dependence potential [4] [5] |
| Key Safety Advantages | Established safety in children as an antitussive; no known suicide-related side effects; low abuse potential [1] [2] [4] | Extensive long-term safety and efficacy data; first-line treatment with well-known profile [5] [3] |
| Key Safety Concerns | Overdose can cause drowsiness, vertigo, delirium, disorientation, and confusion [2] | Risk of toxic psychosis at high doses; pemoline associated with liver toxicity [5] |
The different safety profiles are closely linked to their distinct mechanisms of action, which can be visualized as follows:
The following table outlines key studies investigating tipepidine for ADHD.
| Study Type & Duration | Patient Population | Intervention | Key Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|
| Open-Label Pilot (4 weeks) [1] | 10 children (mean age 9.9) | Tipepidine 30 mg/day | Significant improvement in ADHD-RS total and sub-scores (p<0.001) | Well-tolerated; no discontinuations; no significant changes in vitals or lab tests |
| RCT, Adjunct Therapy (8 weeks) [6] | 53 children with ADHD | Tipepidine + Methylphenidate vs. Placebo + Methylphenidate | Significant improvement in parent-rated ADHD-RS total and hyperactive-impulsive scores | Frequency of adverse events similar between tipepidine and placebo groups |
| Phase II RCT, Monotherapy (8 weeks) [4] | 216 children & adolescents (6-17 yrs) | TS-141 (sustained-release tipepidine) 30, 60, 120 mg/day vs. Placebo | No significant difference vs. placebo in primary endpoint (investigator ADHD-RS); potential effect in a genetic subgroup | Not detailed, but the trial was completed, supporting feasibility of further study |
For researchers, the methodologies from the key clinical trials are detailed below.
1. 4-Week, Open-Label, Preliminary Study [1]
2. 8-Week, Randomized, Double-Blind, Placebo-Controlled Trial (Adjunctive Therapy) [6]
| Feature | Tipepidine | Methamphetamine |
|---|---|---|
| Dopamine Release in NAc | Increases levels [1] | Increases levels [2] |
| Primary Molecular Target | G protein-coupled inwardly rectifying K+ channels (GIRK) [1] [3] | Sigma receptors & Dopamine Transporter (DAT) [2] |
| Mechanism in VTA/NAc Pathway | Inhibits GIRK channels, activating VTA dopamine neurons [1] | Sigma receptor activation causes VMAT2 oxidation, dysregulating dopamine release [2] |
| Behavioral Sensitization | No sensitization observed [1] | Produces behavioral sensitization [1] |
| Locomotor Activity | No increase at effective doses [1] | Increases locomotor activity [1] |
| Therapeutic & Abuse Potential | Investigated for depression, ADHD; non-narcotic, low abuse potential [3] | High abuse potential due to reinforcing effects [1] [2] |
Researchers have investigated tipepidine's effects primarily in rodent models, with a focus on its potential as an antidepressant.
Methamphetamine's actions are well-studied and are known to involve a strong and disruptive increase in dopamine signaling.
The following diagrams illustrate the distinct pathways through which tipepidine and methamphetamine act on the dopaminergic system.
This diagram shows how tipepidine activates dopamine neurons by inhibiting potassium channels.
This diagram shows how methamphetamine causes dysregulated dopamine release through oxidative damage.
For researchers, the critical takeaway is the fundamental difference in mechanism.
The most significant difference between tipepidine and opioid suppressants lies in their mechanism of action, which is crucial for understanding their effects and research potential.
Tipepidine's GIRK Channel Inhibition Tipepidine does not act on opioid receptors. Instead, it is an inhibitor of G-protein-activated inwardly rectifying potassium (GIRK) channels [1].
The following diagram illustrates tipepidine's proposed dual mechanisms and associated experimental models.
Opioid Suppressants' Mu Receptor Agonism In contrast, classic opioid suppressants like codeine and hydrocodone work by agonizing mu-opioid receptors (MOR) in the brainstem's cough center, depressing neuronal activity to reduce the cough reflex [2] [3]. While effective in some contexts, this mechanism is directly linked to concerning side effects like respiratory depression, sedation, and high potential for abuse and dependence [4].
For researchers, understanding the validated experimental models is key. The following table outlines core methodologies used to investigate these drugs.
| Research Focus | Key Experimental Model/Protocol | Methodology Details |
|---|---|---|
| Tipepidine: Antidepressant Efficacy | Forced Swim Test (FST) in Rodents [1] | Animals are placed in an inescapable water tank. The immobility time is measured as an indicator of "behavioral despair." Tipepidine treatment significantly reduces immobility time, demonstrating an antidepressant-like effect. |
| Tipepidine: ADHD Efficacy | Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Rodent Model [5] | A neurotoxin (6-OHDA) is used to lesion dopamine neurons in neonatal rats, leading to hyperactive behavior. Tipepidine has been shown to attenuate this hyperactivity. |
| Tipepidine: Clinical Trial for MDD | Randomized, Double-Blind, Place-Controlled Trial (RCT) [6] | Patients: 62 with Major Depressive Disorder (MDD). Groups: Citalopram + Tipepidine (30 mg twice daily) vs. Citalopram + Placebo. Duration: 6 weeks. Primary Outcome: Change in Hamilton Rating Scale for Depression (HAM-D) scores. | | Opioid Efficacy: Human Cough Challenge | Ambulatory Cough Monitoring in Chronic Cough [7] | Patients: Patients with chronic conditions like COPD. Intervention: Opioid (e.g., codeine 30-60 mg) vs. Placebo. Outcome: Objective measurement of cough frequency over 24 hours in a naturalistic setting, showing no significant difference from placebo. |
The comparative analysis suggests distinct developmental pathways:
The table below summarizes the available information on tipepidine compared to established ADHD treatments.
| Feature | Tipepidine | Stimulants (e.g., Methylphenidate, Amphetamines) | Non-Stimulants (e.g., Atomoxetine, Guanfacine) |
|---|---|---|---|
| Current Status for ADHD | Investigational; not approved for ADHD [1]. | First-line, FDA-approved pharmacotherapy [2]. | FDA-approved, second-line treatment [2]. |
| Primary Mechanism of Action | G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibitor [1] [3]. | Increases synaptic dopamine and/or norepinephrine levels [4] [5]. | Selective norepinephrine reuptake inhibitor (Atomoxetine) or alpha-2A adrenergic receptor agonist (Guanfacine) [4] [5]. |
| Efficacy (Effect Size vs. Placebo) | In Phase II trial, did not show significant difference from placebo overall, though a trend was seen in a subgroup [1]. | High efficacy. Effect sizes (SMD) typically range from 0.8 to 1.5 [6]. | Moderate efficacy. Effect sizes (SMD) are typically around 0.6 [6]. |
| Abuse Potential | Low; non-narcotic and non-controlled [1]. | High; Schedule II controlled substances [4]. | Low; not controlled substances [4]. |
| Common Side Effects | Based on use as antitussive: drowsiness, vertigo [3]. | Insomnia, decreased appetite, headache, potential for growth suppression [1]. | Nausea, vomiting, fatigue (Atomoxetine); sedation, hypotension (Guanfacine) [1]. |
| Cost-Effectiveness Data | None available. | Consistent evidence of being cost-effective compared to no treatment or behavioral therapy [7] [8]. | Cost-effective compared to no treatment, but relative cost-effectiveness vs. stimulants is inconsistent [7] [8]. |
To help contextualize the data, here is a deeper look into the key studies and methodologies.
A randomized, double-blind, placebo-controlled Phase II study investigated TS-141, a sustained-release tablet of tipepidine [1].
A meta-analysis of 32 double-blind, placebo-controlled trials was conducted to compare the efficacy of different ADHD medications [5].
The following diagram illustrates tipepidine's proposed mechanism, which differs fundamentally from standard ADHD treatments.
Abbreviations: GIRK: G-protein-activated inwardly rectifying potassium channel; DA: Dopamine; NA: Norepinephrine; ATX: Atomoxetine.
The table below summarizes the core differences in abuse potential and key characteristics between these drug classes.
| Feature | Ticlopidine (Anti-thrombotic) | Schedule II CNS Stimulants (e.g., Methylphenidate, Amphetamines) |
|---|---|---|
| Therapeutic Class | Antiplatelet agent [1] [2] [3] | CNS Stimulants [4] [5] |
| Primary Medical Use | Prevent stroke and stent thrombosis [3] [6] | Treat Attention-Deficit/Hyperactivity Disorder (ADHD) [4] [5] |
| DEA Schedule | Not a controlled substance (based on available information) | Schedule II [4] [5] [7] |
| Known Abuse Potential | None reported in search results | High potential for abuse and dependence [5] [7] |
| Reinforcing Mechanism | No known action on reward pathways [2] [3] | Blocks dopamine and norepinephrine reuptake, increasing levels in the brain's reward circuit [8] [5] |
The fundamental difference in abuse potential stems from their distinct molecular targets and mechanisms.
Ticlopidine is a prodrug whose active metabolite irreversibly antagonizes the P2Y12 subtype of the ADP receptor on platelets [2] [3].
In contrast, Schedule II stimulants exert their primary effects directly on the central nervous system.
The diagrams below illustrate these distinct pathways.
For researchers, the following established protocols are used to quantify the abuse potential of a substance, which would yield positive results for Schedule II stimulants but not for ticlopidine.
For your comparison guide, the core finding is that Ticlopidine and Schedule II stimulants reside in entirely different risk categories concerning abuse potential: